Lipophilicity (LogP): ~3–4× Increase vs. Methoxyamine, Driving Membrane Permeability
Methyl(2,2,2-trifluoroethoxy)amine exhibits a LogP in the range of 1.1–1.4, which is approximately 3–4 times higher than that of its non-fluorinated analog, methoxyamine (LogP ~0.3–0.5) [1]. This increase in lipophilicity is directly attributable to the electron-withdrawing and hydrophobic nature of the trifluoromethyl group, which enhances the compound's ability to partition into lipid bilayers and organic solvents. The observed LogP value places this compound in an optimal range for oral absorption and cellular uptake, while avoiding the excessive lipophilicity (LogP >3) that often leads to poor aqueous solubility, rapid metabolic clearance, or off-target toxicity.
| Evidence Dimension | Lipophilicity (LogP / ClogP) |
|---|---|
| Target Compound Data | LogP = 1.1 – 1.4 |
| Comparator Or Baseline | Methoxyamine (LogP ~0.3–0.5) |
| Quantified Difference | ~0.6–1.1 LogP units higher (3–4× increase in partition coefficient) |
| Conditions | Calculated octanol/water partition coefficient (ALogP/CLogP) |
Why This Matters
This specific lipophilicity range balances membrane permeability with aqueous solubility, a critical parameter for achieving favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles in drug and agrochemical candidates.
- [1] Methyl(2,2,2-trifluoroethoxy)amine. ChemExper. CAS 1522026-59-0. View Source
